Pentamethonium bromide
Overview
Description
Pentamethonium bromide is a quaternary ammonium compound known for its ganglion-blocking properties. It is primarily used as an antihypertensive agent due to its ability to block the transmission of nerve impulses in autonomic ganglia, leading to vasodilation and a subsequent decrease in blood pressure .
Mechanism of Action
Target of Action
Pentamethonium bromide is a ganglion-blocking drug . Its primary targets are the autonomic ganglia . These ganglia play a crucial role in transmitting impulses in the autonomic nervous system, which controls various body functions such as heart rate, digestion, respiratory rate, salivation, perspiration, and others .
Mode of Action
This compound acts by blocking the transmission of impulses in the autonomic ganglia . It achieves this by inhibiting the neurotransmitter acetylcholine, which is essential for transmitting signals in the nervous system . This inhibition leads to a decrease in muscle tension, resulting in muscle relaxation .
Biochemical Pathways
This includes processes like heart rate regulation, digestion, and others that rely on the smooth transmission of nerve impulses .
Pharmacokinetics
It is known that the drug can be administered parenterally .
Result of Action
The primary result of this compound’s action is a decrease in muscle tension, leading to muscle relaxation . This can have various effects depending on the specific muscles affected. For instance, if the drug affects the muscles in blood vessels, it can lead to vasodilation, which is beneficial in conditions like hypertension .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action. Additionally, factors like the patient’s overall health, age, and other individual characteristics can also influence the drug’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
Pentamethonium bromide interacts with various biomolecules, primarily enzymes and proteins, in its role as a ganglion blocker . It is almost completely ionized in aqueous solutions . It is known to exhibit antihypertensive activity, acting as a vasodilator agent .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the transmission of acetylcholine, a neurotransmitter, thereby affecting muscle tension and relaxation
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with acetylcholine, a neurotransmitter. By blocking the transmission of acetylcholine, it reduces muscle tension and promotes muscle relaxation
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentamethonium bromide can be synthesized through the reaction of pentamethylene dibromide with trimethylamine. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where pentamethylene dibromide and trimethylamine are combined under controlled conditions. The reaction mixture is then purified through crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pentamethonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It does not readily participate in oxidation or reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions often include aqueous or alcoholic solvents at moderate temperatures.
Major Products: The major products of substitution reactions involving this compound are typically other quaternary ammonium compounds or halide salts.
Scientific Research Applications
Pentamethonium bromide has several applications in scientific research:
Comparison with Similar Compounds
- Hexamethonium bromide
- Azamethonium bromide
- Pentolinium tartrate
Comparison: Pentamethonium bromide is unique in its preponderant action on parasympathetic ganglia, making it less suitable as an antihypertensive compared to other ganglion blockers like hexamethonium bromide and azamethonium bromide. its specific action on parasympathetic ganglia makes it valuable in certain medical and research applications .
Properties
IUPAC Name |
trimethyl-[5-(trimethylazaniumyl)pentyl]azanium;dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28N2.2BrH/c1-12(2,3)10-8-7-9-11-13(4,5)6;;/h7-11H2,1-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVFBWCTGUSGDD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC[N+](C)(C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2365-25-5 (Parent) | |
Record name | Pentamethonium bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
348.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541-20-8 | |
Record name | Pentamethonium bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentamethonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAMETHONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UX03A6JJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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